N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide
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Overview
Description
N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core.
Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the amide bond through coupling reactions with prop-2-enamide, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide
- N-{5-fluoro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide
Uniqueness
N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
N-(5-bromo-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-3-10(19)15-12-8-6-9(14)11(7-4-5-7)16-13(8)18(2)17-12/h3,6-7H,1,4-5H2,2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYKPTFCMQPVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C(=N1)NC(=O)C=C)Br)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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